Hexadecyl 2-ethylhexanoate
Overview
Description
Hexadecyl 2-ethylhexanoate, also known as cetyl 2-ethylhexanoate, is an ester of cetyl alcohol and 2-ethylhexanoic acid . It is present in cosmetic products as a skin conditioning agent and emollient . It is also referred to as seafowl feather oil, a high-efficiency waterproofing agent with excellent skin moisturizing properties .
Synthesis Analysis
Hexadecyl 2-ethylhexanoate can be synthesized by direct esterification of cetyl alcohol with 2-ethylhexanoic acid using an immobilized lipase (Novozym 435) as a catalyst in n-hexane . The optimal conditions for this reaction were found to be a reaction time of 2.65 days, a reaction temperature of 56.18 °C, a substrate molar ratio of 2.55:1, and an enzyme amount of 251.39% .
Molecular Structure Analysis
The molecular formula of Hexadecyl 2-ethylhexanoate is C24H48O2 . It has an average mass of 368.637 Da and a monoisotopic mass of 368.365417 Da .
Chemical Reactions Analysis
Under strong acid or strong alkali conditions, Hexadecyl 2-ethylhexanoate can easily hydrolyze . It is expected to be rapidly hydrolyzed to 2-ethylhexanoic acid and the corresponding alcohols .
Physical And Chemical Properties Analysis
Hexadecyl 2-ethylhexanoate is a liquid at room temperature . It is insoluble in water but soluble in hot ethanol . It has a density of 0.9±0.1 g/cm3, a boiling point of 407.2±13.0 °C at 760 mmHg, and a flash point of 203.7±9.7 °C .
Scientific Research Applications
Asymmetric Synthesis and Teratogenic Activity
Research has investigated the stereoselectivity of teratogenic activity of 2-ethylhexanoic acid (EHXA), a metabolite of the plasticizer di-(2-ethylhexyl)phthalate, which is structurally related to hexadecyl 2-ethylhexanoate. The study found that the (R)-EHXA enantiomer was highly teratogenic and embryotoxic in mice, indicating the importance of stereoselectivity in the teratological activity of environmental pollutants. This suggests the potential for improving the safety of man-made chemicals by using pure enantiomers instead of racemates (Hauck et al., 1990).
Esterification in Supercritical Carbon Dioxide
A study on the catalytic esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide (SC-CO2) found that zirconium oxide catalyzed the synthesis of 2-ethylhexyl 2-ethylhexanoate with 100% selectivity and 40% conversion. This research highlights the potential of using supercritical conditions for efficient chemical synthesis, which might be applicable to hexadecyl 2-ethylhexanoate production (Ghaziaskar et al., 2006).
Sustainability Metrics in Chemical Production
Sustainability metrics were applied to the production of higher alcohols from ethanol, including 2-ethyl-1-hexanol, by the Guerbet reaction. The study evaluated the economic and environmental challenges of biobased routes compared to conventional fossil-based processes, providing insights into the sustainable production of chemicals like hexadecyl 2-ethylhexanoate (Patel et al., 2015).
Applications in Materials Science
Metal 2-ethylhexanoates are widely used as metal-organic precursors in materials science, catalysis, and painting industries for their properties as driers. This comprehensive review discusses the chemistry, applications, and future research areas of metal alkanoates, including 2-ethylhexanoates, which could extend to hexadecyl 2-ethylhexanoate's applications in these fields (Mishra et al., 2007).
Safety And Hazards
Hexadecyl 2-ethylhexanoate is stable under normal conditions, but it can easily hydrolyze under strong acid or strong alkali conditions . It is flammable and can cause irritation to the skin, eyes, and respiratory system . In case of accidental release, it is recommended to use personal protective equipment as required .
properties
IUPAC Name |
hexadecyl 2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26-24(25)23(6-3)21-8-5-2/h23H,4-22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNUECKWDBNFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866741 | |
Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecyl 2-ethylhexanoate | |
CAS RN |
59130-69-7, 90411-68-0 | |
Record name | Cetyl 2-ethylhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59130-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl 2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059130697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetyl ethylhexanoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11349 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl 2-ethylhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexanoic acid, 2-ethyl-, C16-18-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETYL ETHYLHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134647WMX4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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